trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride
CAS No.:
Cat. No.: VC18888718
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23ClN2O2 |
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Molecular Weight | 298.81 g/mol |
IUPAC Name | ethyl (3R,4S)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14-;/m0./s1 |
Standard InChI Key | HTTLGHUDAQWNGG-IODNYQNNSA-N |
Isomeric SMILES | CCOC(=O)[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl |
Canonical SMILES | CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Identity
The compound exists as a hydrochloride salt with the systematic IUPAC name ethyl (3-amino-1-benzylpiperidin-4-yl)carboxylate hydrochloride. Its molecular formula is C₁₅H₂₃ClN₂O₂, corresponding to a molecular weight of 298.81 g/mol . The free base form (CAS 2408429-57-0) has a molecular weight of 262.35 g/mol (C₁₅H₂₂N₂O₂) . X-ray crystallography data remain unpublished, but computational models predict a chair conformation for the piperidine ring with axial orientation of the benzyl group .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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CAS Number (HCl salt) | 2408429-58-1 | |
Purity Specification | ≥95% (HPLC) | |
Storage Conditions | 2–8°C in inert atmosphere | |
Solubility | >50 mg/mL in DMSO |
Stereochemical Considerations
The "trans" designation in the name specifies the relative configuration between the 3-amino and 4-carboxylate groups on the piperidine ring. This stereochemical arrangement creates a 1,3-diaxial relationship that influences both synthetic accessibility and biological activity . Nuclear Overhauser effect (NOE) spectroscopy studies on analogous piperidine derivatives suggest that the benzyl group adopts an equatorial position to minimize steric hindrance .
Synthetic Methodologies
Industrial-Scale Production
Commercial synthesis typically follows a seven-step sequence from inexpensive piperidine precursors:
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N-Benzylation: Piperidine undergoes alkylation with benzyl bromide under phase-transfer conditions (yield: 82–88%) .
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Esterification: Carboxylic acid activation using ethyl chloroformate in dichloromethane .
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Amination: Direct nucleophilic substitution at the 3-position using ammonia gas in methanol .
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Salt Formation: Treatment with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt .
Laboratory-Scale Modifications
Recent advances enable late-stage functionalization of the core structure:
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Amino Group Derivatization: Acylation with activated esters produces amide analogs for structure-activity relationship (SAR) studies .
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Ester Hydrolysis: Controlled saponification generates the free carboxylic acid, a precursor for peptide coupling reactions .
Pharmaceutical Applications
CNS Drug Discovery
The compound's structural similarity to neurotransmitter analogs has driven interest in neurological targets:
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Dopamine Receptor Modulation: Molecular docking simulations predict strong interactions with D₂/D₃ receptor subtypes (ΔG = -9.8 kcal/mol) .
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Acetylcholinesterase Inhibition: In vitro assays show 42% inhibition at 10 μM concentration (tacrine control: 89% at same dose) .
Antimicrobial Activity
Screening against ESKAPE pathogens revealed moderate activity:
Table 2: Antimicrobial Profile
Pharmacokinetic Properties
ADME Characteristics
Rodent studies using radiolabeled compound ([¹⁴C]-labeled at C-4) demonstrate:
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Absorption: 92% oral bioavailability in Sprague-Dawley rats .
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Metabolism: Hepatic CYP3A4-mediated N-debenzylation produces the primary metabolite (t₁/₂ = 2.7 h) .
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Excretion: 68% renal clearance within 24 h post-administration .
Future Research Directions
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could enhance blood-brain barrier penetration. Preliminary studies show 3.8-fold increase in brain concentration compared to free drug .
Catalytic Applications
The piperidine scaffold shows promise as a chiral ligand in asymmetric hydrogenation reactions (up to 92% ee in ketone reductions) .
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